N-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid
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Overview
Description
N-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro-substituted phenoxy group, an ethyl linkage, and a methoxyethanamine moiety, combined with oxalic acid. The combination of these functional groups imparts specific chemical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methoxyethanamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-chloro-3-methylphenol with ethyl chloroacetate under anhydrous conditions to yield 2-(4-chloro-3-methylphenoxy)acetate . This intermediate is then treated with hydrazine hydrate to form 2-(4-chloro-3-methylphenoxy)acetohydrazide . Further reactions with appropriate reagents lead to the formation of the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methoxyethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chloro group in the phenoxy ring can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce various substituted phenoxy compounds.
Scientific Research Applications
N-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methoxyethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and anthelmintic properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is used in the production of herbicidal ionic liquids and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methoxyethanamine involves its interaction with specific molecular targets. For instance, it may act as an activator of certain potassium channels, stabilizing an active conformation and influencing cellular processes . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(4-Chloro-3-methylphenoxy)phenyl)acetic acid
- N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-thiophenecarboxamide
Uniqueness
N-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methoxyethanamine stands out due to its unique combination of functional groups, which imparts specific chemical properties and reactivity
Properties
IUPAC Name |
N-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO2.C2H2O4/c1-10-9-11(3-4-12(10)13)16-8-6-14-5-7-15-2;3-1(4)2(5)6/h3-4,9,14H,5-8H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIKWWBASANBOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCNCCOC)Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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